molecular formula C34H56N10O11S B14253844 H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH CAS No. 477736-49-5

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH

Cat. No.: B14253844
CAS No.: 477736-49-5
M. Wt: 812.9 g/mol
InChI Key: JNWKXERBOLBTKX-AUCLZKBNSA-N
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Description

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH is a linear heptapeptide with the sequence Thr-Tyr-Gly-Met-Arg-Val-Ser. Key features include:

  • Amino Acid Composition: Contains polar (Thr, Tyr, Ser), charged (Arg), and sulfur-containing (Met) residues, which may influence solubility, stability, and interaction with cellular targets.
  • Molecular Weight: Estimated at ~800–850 Da (calculated based on standard amino acid masses).
  • Potential Functional Motifs: The presence of Arg and Tyr residues may indicate roles in receptor binding or signaling, as seen in bioactive peptides [1] [6].

Properties

CAS No.

477736-49-5

Molecular Formula

C34H56N10O11S

Molecular Weight

812.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H56N10O11S/c1-17(2)27(32(53)43-24(16-45)33(54)55)44-30(51)21(6-5-12-38-34(36)37)41-29(50)22(11-13-56-4)40-25(48)15-39-28(49)23(42-31(52)26(35)18(3)46)14-19-7-9-20(47)10-8-19/h7-10,17-18,21-24,26-27,45-47H,5-6,11-16,35H2,1-4H3,(H,39,49)(H,40,48)(H,41,50)(H,42,52)(H,43,53)(H,44,51)(H,54,55)(H4,36,37,38)/t18-,21+,22+,23+,24+,26+,27+/m1/s1

InChI Key

JNWKXERBOLBTKX-AUCLZKBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    Fmoc (9-fluorenylmethyloxycarbonyl): for temporary protection of the amino group.

    HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): as a coupling reagent.

    Piperidine: for deprotection.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.

    Substitution reagents: Specific enzymes or chemical reagents for site-directed mutagenesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: has various scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to biological effects. For example, peptides can bind to cell surface receptors, initiating signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH with peptides from the provided evidence:

Peptide Sequence Features Molecular Weight Reported Functions/Applications Key Differences
This compound Thr-Tyr-Gly-Met-Arg-Val-Ser (7 residues) ~800–850 Da Unknown; inferred potential for signaling or binding due to Arg and Tyr residues. Shorter chain; lacks extended motifs seen in larger peptides.
Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (21 residues) 2591.99 Da Autoimmune antigen in multiple sclerosis; T-cell epitope. Longer sequence with repeated Arg and Tyr; includes immunogenic Trp residue.
H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO3H2)-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr-OH 22 residues with phosphorylated Ser ~2800–2900 Da Likely involved in phosphorylation-dependent signaling (e.g., kinase substrates or inhibitors). Contains post-translational modifications (phosphorylation) and extended structure.
Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Tic-Oic-Arg-OH Includes D-amino acids (D-Ser, D-Tic) and non-standard residues (Hyp, Thi, Oic) ~1200–1300 Da Designed for enhanced metabolic stability; potential therapeutic applications. Incorporates D-amino acids and synthetic residues for improved pharmacokinetics.

Critical Analysis of Key Differences

  • Length and Complexity : this compound is significantly shorter than MOG (35-55) and the phosphorylated peptide , limiting its capacity for complex interactions.
  • Functional Residues: Unlike MOG (35-55), which includes immunogenic Trp and repeated Arg/Tyr motifs, the target peptide lacks these extended motifs, suggesting a narrower functional scope.

Research Implications and Limitations

  • Structural Predictions : Computational modeling could clarify the target peptide’s tertiary structure and binding pockets, leveraging its Tyr and Arg residues.
  • Gaps in Evidence: No direct studies on this compound were found in the provided sources; comparisons are based on sequence homology and residue properties.
  • Experimental Validation : Future work should focus on synthesizing the peptide and testing its bioactivity in cellular assays or binding studies.

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